molecular formula C30H46Br2N4S4 B12320210 4,8-Bis(5-bromo-4-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-c

4,8-Bis(5-bromo-4-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-c

Cat. No.: B12320210
M. Wt: 750.8 g/mol
InChI Key: FWXQEXJHBVZGQG-UHFFFAOYSA-N
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Description

Historical Development of Benzo[1,2-c] Heterocyclic Systems

Benzo[1,2-c] heterocycles trace their origins to early 20th-century investigations into fused aromatic systems. The benzo[c]thiophene scaffold, a foundational structure in this family, was first synthesized in 1962 through the dehydrogenation of 1,2-dihydrobenzo[c]thiophene over palladium catalysts. This breakthrough revealed the thermodynamic stability of ortho-fused sulfur heterocycles, which adopt planar geometries conducive to π-conjugation. Parallel work on benzothiadiazoles emerged in the 1950s, with 2,1,3-benzothiadiazole synthesized via the reaction of o-phenylenediamine with thionyl chloride—a method still employed today due to its 85% yield.

The evolution of benzo[1,2-c] systems accelerated with the discovery of their electronic properties. X-ray diffraction studies confirmed that benzo[c]thiophene exhibits bond lengths intermediate between single and double bonds, characteristic of aromatic delocalization. This structural insight enabled rational modifications, such as the introduction of electron-withdrawing substituents to lower LUMO energies. By the 1990s, derivatives like benzo[1,2-c:4,5-c']bisthiadiazole became pivotal in organic photovoltaics due to their strong electron-accepting behavior.

Table 1: Key Milestones in Benzo[1,2-c] Heterocycle Development

Year Discovery/Innovation Significance
1922 First 1,3-diphenylbenzo[c]thiophene synthesis Demonstrated synthetic accessibility
1962 Isolation of parent benzo[c]thiophene Confirmed aromatic stability
1987 Benzothiadiazole-based semiconductors Enabled n-type organic electronics
2010s Fused benzo[1,2-c]bis(thiadiazole) derivatives Achieved PCE >10% in OPVs

Structural Significance of Thiophene and Ethylhexyl Substituents

The thiophene units in 4,8-bis(5-bromo-4-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-c] derivatives serve dual roles: electronic modulation and solubility enhancement. Thiophene’s 6π-electron system, with a resonance energy of 121–138 kJ/mol, provides robust conjugation while maintaining synthetic flexibility. When fused to the benzo[1,2-c] core, the thiophene rings extend the π-system, reducing bandgaps to ~1.5 eV—ideal for visible-light absorption.

The 2-ethylhexyl side chains introduce critical steric and electronic effects. Branched alkyl groups disrupt crystallinity, preventing unfavorable phase segregation in thin-film devices. This substituent’s bulkiness (van der Waals volume ≈ 128 ų) balances solubility without excessively distorting the conjugated backbone. Density functional theory (DFT) calculations reveal that ethylhexyl groups induce a 7° dihedral angle between thiophene and the central core, optimizing intermolecular π-π stacking (3.4 Å spacing) while maintaining solution processability.

Table 2: Impact of Thiophene Functionalization on Material Properties

Substituent Bandgap (eV) Hole Mobility (cm²/V·s) Solubility (mg/mL)
Unsubstituted thiophene 2.1 0.003 <1
2-Ethylhexyl-thiophene 1.6 0.12 28
Bromo/ethylhexyl 1.5 0.09 15

Role of Bromine Functionalization in Conjugated Polymer Design

Bromine atoms at the 5-position of the thiophene rings serve as linchpins for further structural elaboration. The C-Br bond’s polarization (electronegativity χBr = 2.96 vs. χC = 2.55) activates the position for cross-coupling reactions, enabling Suzuki-Miyaura or Stille couplings to construct donor-acceptor polymers. Bromination also deepens the HOMO level (-5.3 eV vs. -5.1 eV for non-brominated analogs), improving oxidative stability in ambient conditions.

In polymer backbones, brominated monomers facilitate regioregular connectivity. For example, copolymerization with benzodithiophene donors via Migita-Kosin coupling achieves >95% regiospecificity, critical for charge transport anisotropy. Bromine’s leaving group ability further allows post-polymerization modifications—swapping Br for cyano groups via nucleophilic substitution tailors electron affinity without redesigning the entire monomer.

Table 3: Bromine’s Impact on Polymeric Device Performance

Property Br-Free Polymer Br-Functionalized Polymer
PCE (%) 6.2 9.8
Hole Mobility (cm²/V·s) 0.07 0.14
Absorption Onset (nm) 680 720

Properties

Molecular Formula

C30H46Br2N4S4

Molecular Weight

750.8 g/mol

IUPAC Name

2,8-bis[5-bromo-4-(2-ethylhexyl)thiophen-2-yl]-5,11-dithia-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodecane

InChI

InChI=1S/C30H46Br2N4S4/c1-5-9-11-17(7-3)13-19-15-21(37-29(19)31)23-25-27(35-39-33-25)24(28-26(23)34-40-36-28)22-16-20(30(32)38-22)14-18(8-4)12-10-6-2/h15-18,23-28,33-36H,5-14H2,1-4H3

InChI Key

FWXQEXJHBVZGQG-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)CC1=C(SC(=C1)C2C3C(C(C4C2NSN4)C5=CC(=C(S5)Br)CC(CC)CCCC)NSN3)Br

Origin of Product

United States

Preparation Methods

Reaction Conditions and Optimization

  • Catalyst : Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] at 1–3 mol% loading.
  • Solvent : Anhydrous toluene or tetrahydrofuran (THF) under argon.
  • Temperature : 120°C for 12–24 hours.
  • Yield : 70–85% after purification via column chromatography.

A critical challenge is the steric hindrance caused by the 2-ethylhexyl side chains, which necessitates prolonged reaction times. Post-coupling bromination with N-bromosuccinimide (NBS) in chloroform achieves selective bromination at the 5-position of thiophene, with yields exceeding 90%.

Direct Bromination of Pre-Assembled Intermediates

Bromination is often performed on pre-coupled intermediates to avoid side reactions. For example, 4,8-bis(4-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-c:4,5-c']bisthiadiazole undergoes bromination using molecular bromine (Br₂) or NBS.

Bromination Protocols

  • Reagent : NBS (2.2 equivalents) in chloroform at 0–25°C.
  • Reaction Time : 6–12 hours under dark conditions.
  • Yield : 85–95% with minimal over-bromination.

Notably, bromination at elevated temperatures (>50°C) leads to decomposition, necessitating strict temperature control.

Nucleophilic Aromatic Substitution (SNAr) for Side-Chain Introduction

The 2-ethylhexyl side chains are introduced via SNAr reactions on brominated intermediates.

Procedure Highlights

  • Substrate : 4,8-dibromobenzo[1,2-c:4,5-c']bisthiadiazole.
  • Nucleophile : 2-Ethylhexylthiol or Grignard reagents.
  • Solvent : Dimethylformamide (DMF) or tetrahydrofuran (THF).
  • Yield : 50–65%, hindered by competing elimination.

This step is often rate-limiting due to the poor solubility of the dibrominated precursor in polar solvents.

One-Pot Tandem Coupling-Bromination Approach

Recent advances combine Stille coupling and bromination in a single pot to streamline synthesis.

Workflow

  • Coupling : Pd-catalyzed Stille reaction of 4,8-dibromobenzo[1,2-c:4,5-c']bisthiadiazole with thiophene stannanes.
  • In Situ Bromination : Addition of NBS without intermediate isolation.
  • Purification : Column chromatography using dichloromethane/hexane.

Advantages and Limitations

  • Yield : 75–80% overall.
  • Drawbacks : Requires precise stoichiometry to avoid over-bromination.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Key Challenges
Stille Coupling 70–85 ≥98 Moderate Toxicity of stannanes
Suzuki-Miyaura 60–75 ≥95 High Moisture sensitivity
Direct Bromination 85–95 ≥99 High Temperature control
SNAr Functionalization 50–65 ≥90 Low Solubility issues
Tandem Approach 75–80 ≥97 Moderate Stoichiometric precision

Chemical Reactions Analysis

Types of Reactions

4,8-Bis(5-bromo-4-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-c] undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions include sulfone-based derivatives, reduced forms of the compound, and various substituted derivatives

Scientific Research Applications

Organic Photovoltaics (OPVs)

One of the primary applications of this compound is in the field of organic photovoltaics. The incorporation of 4,8-bis(5-bromo-4-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-c:4,5-c']bis[1,2,5]thiadiazole into polymer blends has shown to enhance the photovoltaic performance significantly. Its strong donor characteristics improve the energy levels and absorption spectra of the materials used in solar cells .

Case Study:

Research has indicated that copolymers incorporating this compound exhibit improved charge transport properties and higher efficiency in converting solar energy into electrical energy. In one study, devices fabricated with this compound achieved power conversion efficiencies exceeding 10%, highlighting its potential in commercial applications .

Electronic Materials

The compound is also utilized in the development of advanced electronic materials. Its electrical conductivity and stability make it suitable for use in organic field-effect transistors (OFETs). The bromine substituents enhance the electronic properties without compromising the aromatic stability of the thiophene units.

Data Table: Performance Comparison

MaterialStructureMobility (cm²/Vs)On/Off Ratio
BBTDT4,8-Bis(5-bromo...)0.510^6
Reference MaterialSimilar structure0.310^5

Sensor Technology

The compound's sensitivity to environmental changes makes it an excellent candidate for sensor applications. It can be integrated into devices for detecting chemical vapors or biological agents due to its electronic responsiveness to various stimuli.

Case Study:

In sensor applications, devices utilizing this compound demonstrated a rapid response time and high sensitivity to volatile organic compounds (VOCs), making them suitable for environmental monitoring .

Photonic Devices

The optical properties of this compound allow its use in photonic devices such as light-emitting diodes (LEDs) and lasers. Its ability to emit light efficiently when excited makes it a valuable material in optoelectronic applications.

Data Table: Optical Properties

PropertyValue
Emission Wavelength600 nm
Quantum Efficiency80%

Mechanism of Action

The mechanism by which 4,8-Bis(5-bromo-4-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-c] exerts its effects involves its interaction with molecular targets and pathways. The compound’s structure allows it to participate in electron transfer processes, making it an effective photocatalyst . The presence of bromine and thiophene rings enhances its reactivity and ability to form stable complexes with other molecules.

Comparison with Similar Compounds

Key Properties :

  • Synthesis : Typically prepared via Stille or Suzuki coupling reactions, with bromination steps using reagents like N-bromosuccinimide (NBS) to introduce bromine at the thiophene 5-position .
  • Electronic Structure: The bromine atoms lower the LUMO (lowest unoccupied molecular orbital) level, improving electron affinity and charge transport in donor-acceptor systems .
  • Applications: Used as a donor or acceptor component in bulk heterojunction (BHJ) layers, contributing to power conversion efficiencies (PCEs) in OSCs .

Comparison with Structural Analogs

Fluorinated Derivatives

Example : PBDB-T-SF (fluorinated PBDB-T)

  • Structure : Fluorine atoms replace bromine, enhancing coplanarity and reducing energy loss (ΔEnr = 0.27–0.29 eV) .
  • Performance : Achieves a PCE of 13% in OSCs, outperforming brominated analogs due to improved charge dissociation and reduced recombination .
  • Thermal Stability : Fluorination increases thermal stability compared to brominated derivatives, as seen in PTB7-Th:EH-IDTBR blends .

Data Comparison :

Property Brominated Derivative Fluorinated Derivative (PBDB-T-SF)
PCE (%) 5.09–11.3 13–16
ΔEnr (eV) N/A 0.27–0.29
Thermal Degradation (°C) ~200 >250

Chlorinated Derivatives

Example : M2 (5,7-bis(5-bromo-4-octylthiophen-2-yl)-2-chloro-benzo[1,2-b:4,5-c']dithiophene-4,8-dione)

  • Structure : Chlorine at the benzo core enhances crystallinity and hole mobility .
  • Synthesis : Bromination with NBS followed by chlorination steps .
  • Optical Properties: Broader absorption in the visible-NIR range compared to non-chlorinated analogs .

Symmetric vs. Asymmetric Homopolymers

Example : PBDTT-S-BDTT-Cl (asymmetric) vs. PBDTT-S (symmetric)

  • Asymmetric Design : Incorporates chlorine and sulfur-based side chains, improving charge mobility (hole mobility = 2.1 × 10⁻³ cm²/Vs) and PCE (up to 1.55%) .
  • Symmetric Limitation : Lower PCE (0.06%) due to poor solubility and inefficient charge transport .

Non-Brominated Analogs

Example : PBDB-T (poly[(2,6-(4,8-bis(5-(2-ethylhexyl)thiophen-2-yl)-benzo[1,2-b:4,5-b′]dithiophene))-alt-(5,5-(1′,3′-di-2-thienyl-5′,7′-bis(2-ethylhexyl)benzo[1′,2′-c:4′,5′-c′]dithiophene-4,8-dione))])

  • Structure : Lacks bromine but uses 2-ethylhexyl chains for solubility and film-forming properties .
  • Performance : PCE of 9.23% with PCBM as the acceptor, lower than brominated/fluorinated systems due to higher energy loss .

Key Research Findings

Optoelectronic Properties

  • Brominated Derivatives: Exhibit redshifted absorption (λmax = 600–750 nm) compared to non-brominated analogs (λmax = 500–650 nm), enhancing light harvesting .
  • HOMO/LUMO Levels : Bromine lowers LUMO by ~0.3 eV, facilitating electron injection into acceptors like ITIC or PC71BM .

Device Performance

Material System PCE (%) Key Advantage Reference
PBDB-T:ITIC 11.3 Good HOMO alignment
Brominated BDT-IID Pdots 45 High photothermal conversion
D18 (Fluorinated) 12.55 Reduced energy loss

Biological Activity

4,8-Bis(5-bromo-4-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-c:4,5-c']bis[1,2,5]thiadiazole is a complex organic compound with significant potential in various fields, particularly in organic electronics and medicinal chemistry. Its unique structure includes multiple thiophene units and a bisthiadiazole moiety, contributing to its electronic properties and biological activity.

  • Molecular Formula : C30H36Br2N4S4
  • Molecular Weight : 740.69 g/mol
  • CAS Number : 1401018-41-4

This compound is characterized by its brominated thiophene units which enhance its reactivity and electronic characteristics, making it suitable for applications in organic solar cells and light-emitting diodes.

Synthesis

The synthesis of this compound typically involves several steps that allow for precise control over its electronic properties. The synthetic route often includes the bromination of thiophene derivatives followed by coupling reactions to form the final bisthiadiazole structure.

Antioxidant Properties

Recent studies have indicated that compounds with similar structures exhibit significant antioxidant activity. For example, a related compound was shown to scavenge free radicals effectively, suggesting that 4,8-bis(5-bromo-4-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-c:4,5-c']bis[1,2,5]thiadiazole may also possess similar properties due to the presence of electron-rich thiophene units.

Neuroprotective Effects

Research on related thiophene derivatives has demonstrated neuroprotective effects against oxidative stress-induced neurotoxicity. These findings suggest that the compound could be explored for potential applications in treating neurodegenerative diseases.

Enzyme Inhibition Studies

In vitro studies have assessed the inhibitory effects of similar compounds on various enzymes relevant to neurodegenerative conditions:

  • Monoamine Oxidase (MAO) : Compounds with structural similarities showed significant inhibition of MAO-B activity.
  • Cholinesterase (ChE) : Inhibitory activities against butyrylcholinesterase (BuChE) were also noted, indicating potential benefits in managing Alzheimer's disease.

Study 1: Antioxidant Activity

A study published in Journal of Organic Chemistry evaluated the antioxidant capacity of thiophene-based compounds. The results indicated that derivatives similar to 4,8-bis(5-bromo-4-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-c:4,5-c']bis[1,2,5]thiadiazole exhibited high radical scavenging activity. This suggests potential therapeutic applications in oxidative stress-related diseases .

Study 2: Neuroprotective Mechanisms

Another research article highlighted the neuroprotective effects of thiophene derivatives in cellular models of neurodegeneration. The study found that these compounds could reduce cell death and improve neuronal survival under oxidative stress conditions .

Study 3: Enzyme Inhibition

A comprehensive analysis assessed the inhibitory effects of benzothiazole–isoquinoline derivatives on MAO and ChE. The findings revealed that specific substitutions on the benzothiazole ring significantly enhanced inhibitory activity against MAO-B and BuChE . This suggests that similar modifications could be explored in the synthesis of 4,8-bis(5-bromo-4-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-c:4,5-c']bis[1,2,5]thiadiazole to optimize its biological activity.

Compound Enzyme Inhibition (%) IC50 (μM)
Compound A70%25
Compound B85%15
Compound C90%10

Q & A

Q. What methodologies align empirical findings with broader theoretical frameworks in organic electronics?

  • Methodological Answer : Frame results within Marcus-Hush theory for charge transfer or the Miller-Abrahams model for hopping transport. Use machine learning (e.g., random forests) to identify structure-property relationships across derivatives .

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